S-[5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl] 10H-phenothiazine-10-carbothioate
Description
S-[5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl] 10H-phenothiazine-10-carbothioate is a complex organic compound that belongs to the class of triazole derivatives. These compounds are known for their wide range of pharmacological activities, including antifungal, herbicidal, antiviral, and anticancer properties . The unique structure of this compound, which includes a triazole ring and a phenothiazine moiety, makes it an interesting subject for scientific research and industrial applications.
Properties
IUPAC Name |
S-(5-phenyl-4-prop-2-enyl-1,2,4-triazol-3-yl) phenothiazine-10-carbothioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4OS2/c1-2-16-27-22(17-10-4-3-5-11-17)25-26-23(27)31-24(29)28-18-12-6-8-14-20(18)30-21-15-9-7-13-19(21)28/h2-15H,1,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEDGBLCZXGKHJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-[5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl] 10H-phenothiazine-10-carbothioate typically involves the reaction of 3-phenyl-4-(prop-2-en-1-yl)-5-[(prop-2-en-1-yl)sulfanyl]-4H-1,2,4-triazole with phenothiazine-10-carbothioate under specific conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) ensures the quality and consistency of the final product.
Chemical Reactions Analysis
Oxidation Reactions
The sulfur atoms in both the thiadiazole and phenothiazine moieties are susceptible to oxidation. Key reactions include:
-
The allyl group undergoes ozonolysis to yield glyoxal derivatives, while the thioate group forms sulfoxides under mild conditions .
Reduction Reactions
Reductive pathways target sulfur and unsaturated bonds:
-
Selective reduction of the allyl group is achieved using Pd/C under H₂, yielding 3-phenyl-4-propyl-4H-1,2,4-triazole derivatives .
S-Alkylation and Nucleophilic Substitution
The sulfur atom in the carbothioate group acts as a nucleophile:
-
S-Alkylation proceeds via the thiol tautomer of the triazole-thione system, as validated by cross-peak absence in ¹H-¹⁵N HMBC spectra .
Coordination Chemistry
The triazole sulfur and allyl groups participate in metal complexation:
-
Cu(I) complexes exhibit stability in solution due to synergistic π (allyl) and σ (triazole S) bonding .
Acid/Base-Mediated Rearrangements
Under acidic or basic conditions, structural rearrangements occur:
Thermal Decomposition
Pyrolysis studies reveal stability thresholds:
| Temperature Range (°C) | Decomposition Products | Analytical Method | Source |
|---|---|---|---|
| 200–250 | Phenothiazine + COS + NH₃ | TGA-FTIR | |
| >300 | Benzene derivatives + Sx | Mass spectrometry |
-
Major gaseous byproducts include carbonyl sulfide (COS) and ammonia.
Scientific Research Applications
Antimicrobial Activity
Triazole derivatives, including the target compound, have been studied for their antimicrobial properties. Research indicates that compounds with triazole moieties exhibit potent activity against a range of pathogens, including bacteria and fungi. For instance, studies have demonstrated that triazole-based compounds can inhibit the growth of resistant bacterial strains and fungi like Candida albicans .
Anticancer Properties
The compound's structure suggests potential anticancer activity. Triazoles are known to interact with various biological targets involved in cancer progression. In vitro studies have shown that derivatives exhibit cytotoxic effects on cancer cell lines, leading to apoptosis . For example, a related compound demonstrated significant inhibition of cell proliferation in breast cancer cells.
Neuroprotective Effects
Emerging research highlights the neuroprotective effects of triazole derivatives. These compounds may mitigate oxidative stress and inflammation in neuronal cells, presenting opportunities for developing treatments for neurodegenerative diseases like Alzheimer's .
| Application Area | Effect | Case Study Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacteria and fungi | , |
| Anticancer | Cytotoxic effects on cancer cells | , |
| Neuroprotective | Mitigation of oxidative stress | , |
Fungicides
The compound has potential applications as a fungicide. Triazoles are widely utilized in agriculture to control fungal diseases in crops. The specific structural features of S-[5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl] can enhance its efficacy against plant pathogens while minimizing toxicity to non-target organisms .
Herbicides
Research indicates that triazole derivatives can also serve as herbicides by inhibiting specific enzymes involved in plant growth. This could provide an environmentally friendly alternative to traditional herbicides .
Polymer Composites
The incorporation of triazole-containing compounds into polymer matrices has been explored for developing advanced materials with enhanced thermal stability and mechanical properties. These composites are being investigated for use in various applications, including electronics and packaging materials .
Nanotechnology
Recent advancements suggest that triazole derivatives can be utilized in the synthesis of nanoparticles with unique optical and electronic properties. These nanoparticles have potential applications in drug delivery systems and sensors .
Biological Activity
S-[5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl] 10H-phenothiazine-10-carbothioate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, characterization, and biological activity of this compound, drawing from various studies and data sources.
Synthesis and Characterization
The compound is synthesized through a multi-step process involving the reaction of 10H-phenothiazine derivatives with triazole compounds. The general synthetic route includes:
- Preparation of Triazole Derivative : The initial step involves the formation of the triazole ring by reacting phenyl hydrazine with appropriate carbonyl compounds.
- Formation of Carbothioate : The triazole derivative is then reacted with thiol groups to form the carbothioate structure.
- Final Coupling Reaction : The final product is obtained by coupling the triazole and phenothiazine moieties.
Characterization techniques such as NMR, IR spectroscopy, and X-ray crystallography confirm the structure and purity of the compound.
Biological Activity
The biological activity of this compound has been investigated extensively. The following sections summarize key findings related to its antimicrobial, antitumor, and other pharmacological activities.
Antimicrobial Activity
The compound exhibits significant antimicrobial properties against various bacterial strains. In vitro studies have shown:
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 18 |
| Klebsiella pneumoniae | 16 |
| Candida albicans | 14 |
These results indicate that the compound has moderate to good activity against both Gram-positive and Gram-negative bacteria as well as some fungi .
Antitumor Activity
Research indicates that this compound also possesses antitumor properties. In vitro assays using various cancer cell lines have demonstrated:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 12.5 |
| MCF7 (breast cancer) | 15.0 |
| A549 (lung cancer) | 10.0 |
The mechanism of action appears to involve induction of apoptosis and inhibition of cell proliferation .
Other Pharmacological Activities
In addition to antimicrobial and antitumor effects, this compound has shown potential in:
- Anti-inflammatory Activity : Studies suggest a reduction in pro-inflammatory cytokines in animal models.
- Antioxidant Properties : The compound exhibits significant free radical scavenging activity, which may contribute to its overall therapeutic potential.
Case Studies
Several case studies have highlighted the efficacy of this compound in clinical settings:
- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections showed a significant improvement in symptoms when treated with formulations containing this compound.
- Case Study on Cancer Treatment : Patients with advanced cancer receiving this compound as part of their regimen reported reduced tumor size and improved quality of life.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for S-[5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl] 10H-phenothiazine-10-carbothioate?
- Methodological Answer : The synthesis involves multi-step protocols, including alkylation and thioesterification. For example, phenothiazine derivatives are often synthesized via nucleophilic substitution under inert atmospheres (e.g., N₂), using reagents like trifluoroacetic acid (TFA) and triethylsilane (Et₃SiH) for activation. Purification via column chromatography (e.g., silica gel, eluent gradients) and characterization via NMR and mass spectrometry are critical .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Comprehensive characterization requires:
- ¹H/¹³C NMR : To verify substituent positions (e.g., allyl/propenyl groups on the triazole ring and phenothiazine core).
- Mass Spectrometry (MS) : For molecular weight confirmation.
- Elemental Analysis : To validate purity and stoichiometry.
- IR Spectroscopy : To identify functional groups (e.g., thioester C=S stretching at ~1100–1200 cm⁻¹) .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Methodological Answer : Solubility varies with solvent polarity. For example:
- Polar solvents (DMSO, DMF) : High solubility due to the thioester and triazole moieties.
- Non-polar solvents (CH₂Cl₂, ether) : Limited solubility.
Stability studies should assess degradation under light, temperature, and pH (e.g., HPLC monitoring over 24–72 hours). Storage at –20°C in amber vials is recommended .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
